
2-((3-Ethoxybenzyl)amino)ethanol
Overview
Description
2-((3-Ethoxybenzyl)amino)ethanol is a secondary amine derivative featuring a benzyl group substituted with an ethoxy moiety at the meta position and an ethanolamine side chain. For instance, related benzylamino ethanol derivatives are frequently synthesized via nucleophilic substitution reactions involving bromoethanol and amines, as seen in the preparation of 2-((2-methoxyethyl)(methyl)amino)ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Ethoxybenzyl)amino)ethanol typically involves the reaction of 3-ethoxybenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the nucleophilic attack of the amine on the epoxide ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((3-Ethoxybenzyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-((3-Ethoxybenzyl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Ethoxybenzyl)amino)ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Benzylamino Ethanols
The benzylamino ethanol scaffold is highly versatile, with substituents on the aromatic ring and the amino-ethanol chain significantly influencing properties. Key analogs include:
Key Observations :
- Substituent Position : Meta-substituted ethoxy groups (as in the target compound) are associated with moderate steric and electronic effects, compared to ortho- or para-substituted analogs .
- Electron-Withdrawing Groups : The trifluoromethyl group () drastically alters solubility and reactivity due to its electronegativity .
Physicochemical Properties
- Vaporization Enthalpy: For 2-(benzyl-amino)-ethanol, vaporization enthalpy calculations suggest strong intermolecular H-bonding, a trait likely shared with this compound due to its hydroxyl and amino groups .
- Solubility : Ethoxy and fluorinated substituents (–6) reduce water solubility compared to hydroxy-substituted analogs.
Biological Activity
2-((3-Ethoxybenzyl)amino)ethanol, also known as 2-[(3-ethoxyphenyl)methylamino]ethanol, is a compound with diverse biological activities. Its unique structure, which includes an amino group and an ethoxybenzyl moiety, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C11H17NO2·HCl
- IUPAC Name : 2-[(3-ethoxyphenyl)methylamino]ethanol; hydrochloride
- Synthesis : Typically synthesized through the reaction of 3-ethoxybenzylamine with ethylene oxide followed by treatment with hydrochloric acid to form the hydrochloride salt.
The biological activity of this compound is primarily attributed to its ability to act as a ligand. It binds to specific enzymes or receptors, modulating their activity through:
- Hydrogen Bonding : The ethanol group facilitates hydrogen bonding interactions.
- Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, influencing various biochemical pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds can vary significantly depending on the specific structure and substituents present .
Compound | Target Bacteria | MIC (mg/mL) |
---|---|---|
2-Ethoxybenzylamine | Staphylococcus aureus | 0.125 - 0.5 |
2-Aminoethanol | Escherichia coli | 0.0625 - 1.0 |
Enzyme Inhibition
The compound has been studied for its potential to inhibit protein tyrosine phosphatase (PTP1B), a target for treating type 2 diabetes and obesity. Inhibition of this enzyme can lead to increased insulin sensitivity and reduced blood glucose levels .
Antioxidant Properties
Compounds with similar structures have demonstrated antioxidant activity, which is crucial in preventing oxidative stress-related diseases. This activity is often evaluated through assays measuring the ability to scavenge free radicals or inhibit lipid peroxidation.
Case Studies
- Antimicrobial Study : A study investigated the antimicrobial properties of related benzylamine derivatives, showing significant inhibition against various bacterial strains. The results indicated that modifications in the benzyl ring could enhance antibacterial efficacy.
- Enzyme Interaction Study : Research focusing on PTP1B inhibitors highlighted the potential of ethoxy-substituted amines to modulate enzyme activity effectively. In vitro assays demonstrated that certain derivatives could achieve IC50 values in the low micromolar range, suggesting promising therapeutic applications .
Properties
IUPAC Name |
2-[(3-ethoxyphenyl)methylamino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-14-11-5-3-4-10(8-11)9-12-6-7-13/h3-5,8,12-13H,2,6-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMUKQGLBGZEHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405902 | |
Record name | 2-[(3-ethoxybenzyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889949-65-9 | |
Record name | 2-[(3-ethoxybenzyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(3-ethoxyphenyl)methyl]amino}ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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